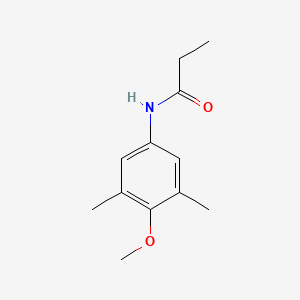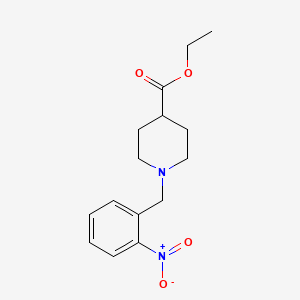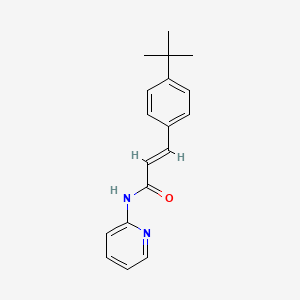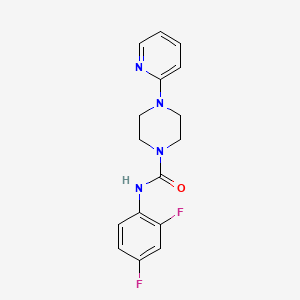
4-(cyclohexylacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylacetyl)morpholine, also known as CXM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of morpholine compounds, which are widely used in the pharmaceutical industry for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(cyclohexylacetyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(cyclohexylacetyl)morpholine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 4-(cyclohexylacetyl)morpholine also inhibits the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-(cyclohexylacetyl)morpholine has been shown to have several biochemical and physiological effects in cells. In cancer cells, 4-(cyclohexylacetyl)morpholine inhibits cell growth and induces apoptosis, which is a form of programmed cell death. In neuronal cells, 4-(cyclohexylacetyl)morpholine protects against oxidative stress and inflammation, which are known to contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(cyclohexylacetyl)morpholine in lab experiments is its high purity and yield. 4-(cyclohexylacetyl)morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-(cyclohexylacetyl)morpholine is its potential toxicity at high concentrations. Therefore, proper safety protocols must be followed when handling 4-(cyclohexylacetyl)morpholine in the lab.
Future Directions
There are several future directions for research on 4-(cyclohexylacetyl)morpholine. One area of interest is the development of 4-(cyclohexylacetyl)morpholine analogs with improved pharmacological properties. Another area of research is the investigation of 4-(cyclohexylacetyl)morpholine in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more studies are needed to understand the mechanism of action of 4-(cyclohexylacetyl)morpholine and its potential effects on other signaling pathways in cells.
Conclusion
In conclusion, 4-(cyclohexylacetyl)morpholine is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Its synthesis method is relatively easy, and it has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using 4-(cyclohexylacetyl)morpholine in lab experiments, its potential benefits make it an attractive target for future research.
Synthesis Methods
The synthesis of 4-(cyclohexylacetyl)morpholine involves the reaction of cyclohexanone with morpholine in the presence of acetic anhydride and a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of 4-(cyclohexylacetyl)morpholine synthesis is typically high, with purity levels exceeding 95%.
Scientific Research Applications
4-(cyclohexylacetyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is cancer treatment. 4-(cyclohexylacetyl)morpholine has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 4-(cyclohexylacetyl)morpholine in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation.
4-(cyclohexylacetyl)morpholine has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In preclinical studies, 4-(cyclohexylacetyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, 4-(cyclohexylacetyl)morpholine has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
2-cyclohexyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUQIZOMRHMOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)



![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)